

Spectroscopic Profile of Ethyl 4-hydroxy-3-methoxycinnamate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>Ethyl 4-hydroxy-3-methoxycinnamate</i>
Cat. No.:	B7884583

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl 4-hydroxy-3-methoxycinnamate**, also known as Ethyl ferulate. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and drug development settings. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **Ethyl 4-hydroxy-3-methoxycinnamate**.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.60	d	15.9	1H	H-7
7.07	dd	8.2, 1.9	1H	H-6
6.93	d	8.2	1H	H-5
6.30	d	15.9	1H	H-8
5.90	s	-	1H	Ar-OH
4.25	q	7.1	2H	-O-CH ₂ -CH ₃
3.92	s	-	3H	-OCH ₃
1.33	t	7.1	3H	-O-CH ₂ -CH ₃

Note: Data acquired in CDCl₃. Chemical shifts can vary slightly depending on the solvent and instrument.

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
167.2	C-9 (C=O)
147.9	C-4
146.8	C-3
145.0	C-7
127.1	C-1
123.1	C-6
115.5	C-8
114.7	C-5
109.4	C-2
60.5	-O-CH ₂ -CH ₃
56.0	-OCH ₃
14.4	-O-CH ₂ -CH ₃

Note: Data acquired in CDCl₃.

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3440	Strong, Broad	O-H Stretch (Phenolic)
3070	Medium	C-H Stretch (Aromatic)
2980	Medium	C-H Stretch (Aliphatic)
1710	Strong	C=O Stretch (Ester)
1635	Strong	C=C Stretch (Alkenyl)
1595, 1515	Medium	C=C Stretch (Aromatic)
1270	Strong	C-O Stretch (Ester)
1125	Strong	C-O Stretch (Aryl Ether)

Table 4: Mass Spectrometry Data

m/z	Relative Intensity	Assignment
222	High	[M] ⁺ (Molecular Ion)
193	Medium	[M - C ₂ H ₅] ⁺
177	High	[M - OC ₂ H ₅] ⁺
151	Medium	[M - COOC ₂ H ₅] ⁺
133	Low	[177 - CO ₂] ⁺

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.

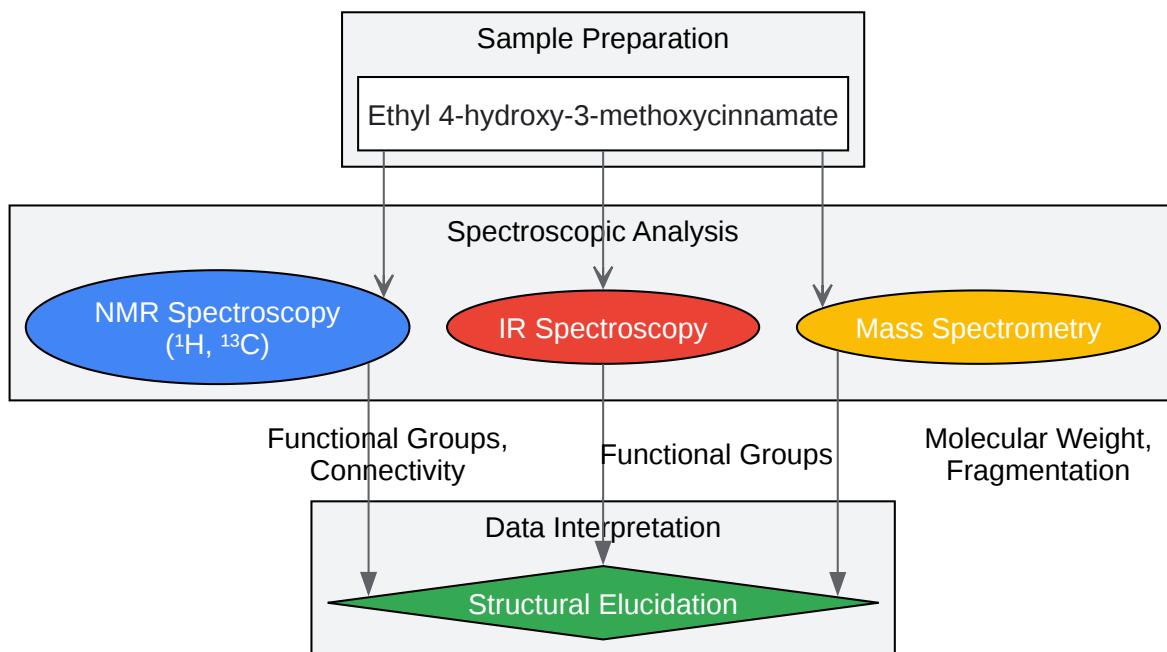
Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **Ethyl 4-hydroxy-3-methoxycinnamate** (5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃). The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. Chemical shifts are reported in

parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is recorded in the range of 4000-600 cm^{-1} .

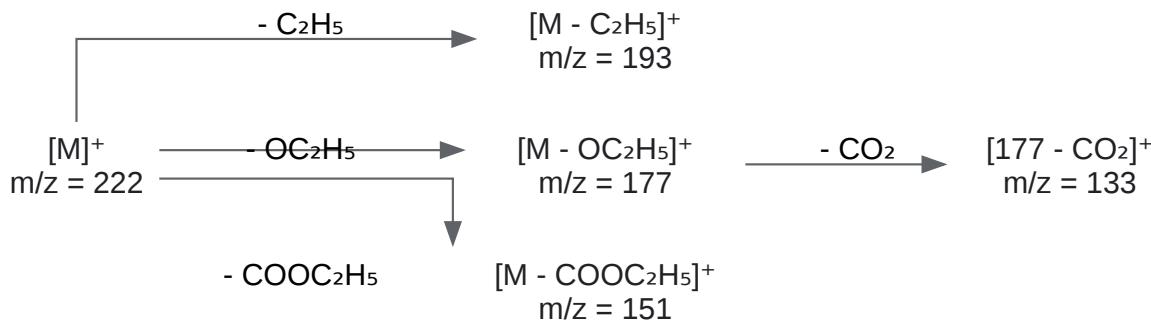

Mass Spectrometry (MS)

Mass spectral data is acquired using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography. The ionization energy is set to 70 eV. The mass analyzer scans a mass-to-charge (m/z) range, for example, from 50 to 500 amu, to detect the molecular ion and fragment ions.

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **Ethyl 4-hydroxy-3-methoxycinnamate**.



[Click to download full resolution via product page](#)

Caption: A flowchart of the spectroscopic analysis workflow.

Proposed Mass Spectral Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for **Ethyl 4-hydroxy-3-methoxycinnamate** under electron ionization conditions.

[Click to download full resolution via product page](#)

Caption: Proposed fragmentation of **Ethyl 4-hydroxy-3-methoxycinnamate**.

- To cite this document: BenchChem. [Spectroscopic Profile of Ethyl 4-hydroxy-3-methoxycinnamate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7884583#spectroscopic-data-nmr-ir-ms-of-ethyl-4-hydroxy-3-methoxycinnamate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com